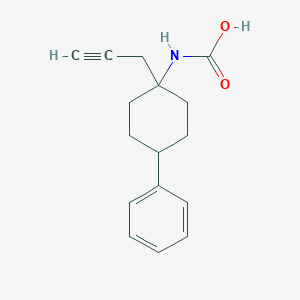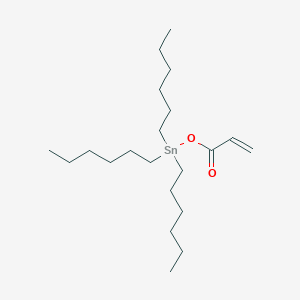
(Acryloyloxy)(trihexyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloyloxy)(trihexyl)stannane is an organotin compound that features an acryloyloxy group attached to a trihexylstannane moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling reactions. The presence of the acryloyloxy group makes this compound particularly interesting for applications in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trihexyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of hexylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Hexylstannane+Acryloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
(Acryloyloxy)(trihexyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acryloyloxy group.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Lower oxidation state tin compounds and acrylate derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
(Acryloyloxy)(trihexyl)stannane has a wide range of applications in scientific research:
Chemistry: Used in radical reactions and as a precursor for the synthesis of other organotin compounds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Acryloyloxy)(trihexyl)stannane involves the interaction of the tin center with various molecular targets. The acryloyloxy group can participate in radical polymerization reactions, while the tin center can form stable complexes with other molecules. These interactions can lead to the formation of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Tributyltin acrylate: Similar structure but with butyl groups instead of hexyl groups.
Triphenyltin acrylate: Contains phenyl groups instead of hexyl groups.
Trimethyltin acrylate: Contains methyl groups instead of hexyl groups.
Uniqueness
(Acryloyloxy)(trihexyl)stannane is unique due to the presence of the trihexylstannane moiety, which imparts different physical and chemical properties compared to its analogs. The longer hexyl chains can influence the solubility, reactivity, and overall stability of the compound .
Properties
CAS No. |
51248-80-7 |
|---|---|
Molecular Formula |
C21H42O2Sn |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
trihexylstannyl prop-2-enoate |
InChI |
InChI=1S/3C6H13.C3H4O2.Sn/c3*1-3-5-6-4-2;1-2-3(4)5;/h3*1,3-6H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 |
InChI Key |
UMIJCVAMYHVBOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


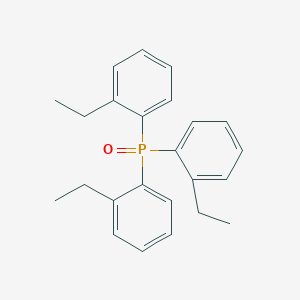


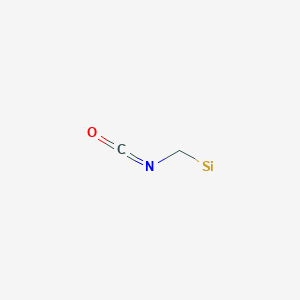
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
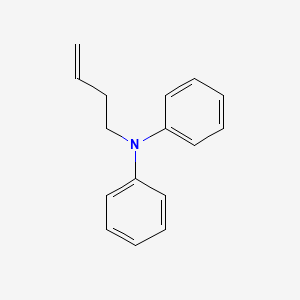
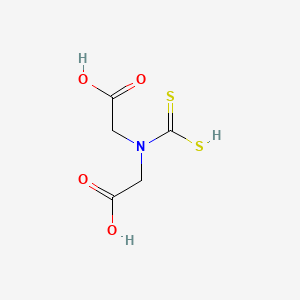

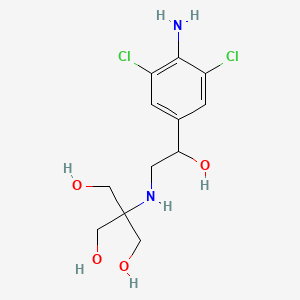
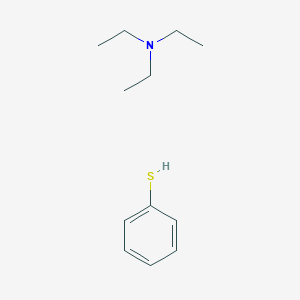
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
